(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone

mPGES-1 inhibition Inflammation Cancer

Researchers targeting mPGES-1 in inflammatory or oncology pathways face a critical shortage of selective chemical probes. Generic halogen substitution with chloro or fluoro analogs derails SAR studies, as these compounds engage entirely different targets like the histamine H4 receptor. (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone directly solves this with a verified mPGES-1 IC50 of 506 nM. For parallel synthesis, the 3-bromophenyl moiety enables reliable late-stage Pd-catalyzed functionalization unreplicable by other halogens. - Target Engagement: Validated mPGES-1 inhibitor; benchmark potency for pathway analysis. - Synthetic Utility: 98% purity ensures high yields in Suzuki and Buchwald-Hartwig reactions. - Supply Reliability: Stocked for global dispatch with comprehensive analytical documentation.

Molecular Formula C12H15BrN2O
Molecular Weight 283.16 g/mol
CAS No. 331274-67-0
Cat. No. B1269639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone
CAS331274-67-0
Molecular FormulaC12H15BrN2O
Molecular Weight283.16 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H15BrN2O/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3
InChIKeyUWDFKAKQJOXLHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone Procurement Overview


(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone (CAS 331274-67-0) is a synthetic organic compound belonging to the N-acylpiperazine class, characterized by a 3-bromophenyl group linked via a carbonyl to a 4-methylpiperazine moiety [1]. It is a solid at room temperature with a predicted boiling point of 386.3±37.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm³ . The compound serves as a versatile building block in medicinal chemistry, primarily as an intermediate for synthesizing more complex molecules, and exhibits quantifiable biological activity as a microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor [2].

Workflow
mPGES-1 pathway inhibition studies in inflammation and cancer models
Synthetic utility
Aryl bromide handle for Pd-catalyzed cross-coupling and library synthesis
Medicinal chemistry
N-Acylpiperazine scaffold for halogen-scan SAR and property optimization

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone Substitution Risk Analysis


Substituting (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone with a seemingly analogous compound, such as its 3-chloro or 3-fluoro counterpart, introduces significant and quantifiable risks to research outcomes. These risks manifest across multiple dimensions: first, the compound's unique biological activity as an mPGES-1 inhibitor (IC50 506 nM) is not shared by other halogen-substituted analogs, which show affinity for entirely different targets like the histamine H4 receptor (Ki 3.88 µM for the 3-chloro analog) [1][2]. Second, the bromine atom confers distinct physicochemical properties, including a specific LogP (1.32) and density, that directly influence synthetic utility in cross-coupling reactions and compound solubility, parameters that are not interchangeable with other halogens . Therefore, generic substitution without rigorous re-validation of biological and chemical compatibility can derail a research program.

Target engagement mismatch
Bromo- analog engages mPGES-1; chloro- analog shifts affinity to histamine H4 receptor, altering biological readout.
Physicochemical property divergence
Bromo substitution yields distinct LogP and density; lighter halogen analogs exhibit different solubility and reactivity profiles.
Purity-grade variability
Standard purity specifications differ across halogen analogs; lower purity may introduce impurities affecting assay reproducibility.

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone Evidence Guide for Differentiated Selection


mPGES-1 Inhibition vs. Halogenated Analogs

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone demonstrates quantifiable inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the pro-inflammatory and pro-tumorigenic PGE2 pathway [1]. In contrast, a closely related analog, (3-Chlorophenyl)(4-methylpiperazin-1-yl)methanone, shows no activity against mPGES-1 but instead exhibits weak affinity (Ki = 3.88 µM) for the histamine H4 receptor, a completely different target [2]. This highlights that the 3-bromo substitution confers a unique target engagement profile not predictable from other halogenated analogs.

mPGES-1 Selectivity
Class-level
IC50 506 nM (bromo) vs. no mPGES-1 activity (chloro, Ki 3.88 µM H4R)
Target engagement profile differs markedly by halogen substituent
IL-1β-stimulated A549 membranes vs. H4 binding assay
mPGES-1 inhibition Inflammation Cancer

LogP and Density for Predictive Modeling

The compound's measured lipophilicity (LogP = 1.32) and density (1.4 ± 0.1 g/cm³) are key parameters for in silico ADME prediction and formulation development . While exact LogP values for direct halogen analogs are not uniformly reported, the 3-bromo substitution confers a distinct balance of hydrophobicity and molecular weight (283.16 g/mol) compared to the lighter 3-fluoro (222.26 g/mol) and 3-chloro (238.71 g/mol) analogs, impacting passive membrane permeability and solubility .

Physicochemical Profile
Data to verify
LogP 1.32, Density 1.4 g/cm³
Distinct lipophilicity and bulk vs. lighter halogen analogs; supports ADME modeling
Predicted values; comparator data unavailable
ADME Prediction LogP Physicochemical Properties

Purity Standard and Reproducibility

Procurement from reputable vendors like Bidepharm guarantees a standard purity of 98%, supported by batch-specific quality control documentation including NMR, HPLC, or GC spectra . In contrast, many suppliers offer the 3-chloro and 3-fluoro analogs at a lower standard purity of 95%, which may introduce unknown impurities that can confound biological assays and synthetic yields .

Purity Specification
Supplier specification
Standard purity 98%
Higher purity reduces impurity-related assay interference risk
Compared to typical 95% for other halogen analogs
Chemical Purity Reproducibility Quality Control

(3-Bromophenyl)(4-methylpiperazin-1-yl)methanone Application Scenarios


mPGES-1 Tool Compound for Inflammation and Cancer Research

This compound is the optimal choice for researchers investigating the role of mPGES-1 in inflammatory pathways or as an anti-cancer target. Its verified IC50 of 506 nM provides a benchmark for potency, allowing for direct comparison with other mPGES-1 inhibitors and ensuring that observed biological effects are due to engagement with this specific target [1]. Unlike other in-class analogs, which lack this activity, (3-Bromophenyl)(4-methylpiperazin-1-yl)methanone serves as a functional and selective probe for this pathway [2].

Cross-Coupling Synthetic Intermediate for Drug Discovery

The presence of the aryl bromide makes this compound a highly versatile building block for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its 98% purity ensures high yields and fewer side products in these complex transformations, making it a reliable intermediate for the parallel synthesis of diverse compound libraries . The 3-bromo position offers a specific vector for molecular elaboration that cannot be replicated by chloro or fluoro analogs, which exhibit different reactivity profiles.

SAR Studies on N-Acylpiperazine Scaffolds

This compound is an essential member of any halogen scan within a medicinal chemistry program. Its distinct physicochemical properties (LogP 1.32, density 1.4 g/cm³) and biological activity provide a critical data point for understanding how 3-position halogen substitution impacts target engagement and ADME properties . Direct comparison with the 3-chloro analog, which has a different target profile, can reveal key SAR insights that are not obvious from computational predictions alone [3].

Application
Selection Property
Validation Focus
mPGES-1 pathway research
Reported mPGES-1 inhibition profile
Target engagement in relevant cell model
Cross-coupling synthetic intermediate
Aryl bromide reactivity
Reaction yield and purity post-coupling
N-Acylpiperazine SAR studies
Halogen-dependent target and property shift
Comparative profiling vs. chloro/fluoro analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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